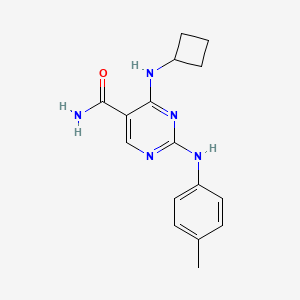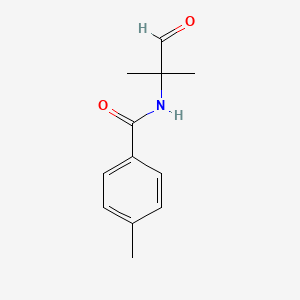
4-Chloro-2,6-diphenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6-diphenylpyridine is an organic compound with the molecular formula C17H12ClN. It is a derivative of pyridine, where the 2 and 6 positions on the pyridine ring are substituted with phenyl groups, and the 4 position is substituted with a chlorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-diphenylpyridine typically involves the reaction of 2,6-diphenylpyridine with a chlorinating agent. One common method is the chlorination of 2,6-diphenylpyridine using phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
C17H13N+POCl3→C17H12ClN+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases safety .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,6-diphenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of 2,6-diphenylpyridine.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of 4-amino-2,6-diphenylpyridine or 4-thio-2,6-diphenylpyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2,6-diphenylpyridine.
Aplicaciones Científicas De Investigación
4-Chloro-2,6-diphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,6-diphenylpyridine is primarily based on its ability to interact with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diphenylpyridine: Lacks the chlorine atom at the 4 position, making it less reactive in substitution reactions.
4-(4-Chlorophenyl)-2,6-diphenylpyridine: Contains an additional phenyl group at the 4 position, altering its chemical properties and reactivity.
4-Azulen-1-yl-2,6-diphenylpyridine:
Uniqueness
4-Chloro-2,6-diphenylpyridine is unique due to the presence of the chlorine atom at the 4 position, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various derivatives and coordination complexes. Its structural features also contribute to its potential biological activities, making it a compound of interest in medicinal chemistry .
Propiedades
Fórmula molecular |
C17H12ClN |
|---|---|
Peso molecular |
265.7 g/mol |
Nombre IUPAC |
4-chloro-2,6-diphenylpyridine |
InChI |
InChI=1S/C17H12ClN/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
UKWOXPOLLIJKQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


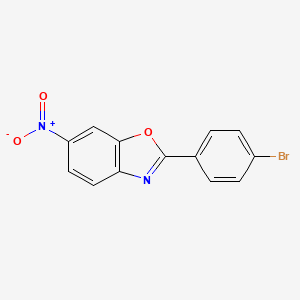
![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)
![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)

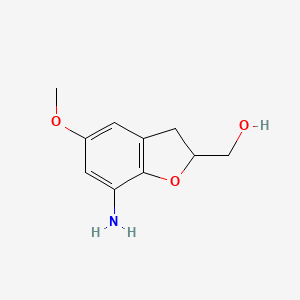
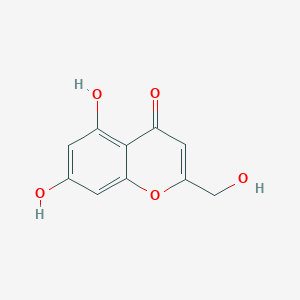
![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)

![2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine](/img/structure/B13871902.png)

